

Application Notes and Protocols for Cobalt-Rhodium Catalysts in CO₂ Reduction

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Compound of Interest

Compound Name: cobalt;rhodium

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These application notes provide a comprehensive overview of the use of cobalt-rhodium (Co-Rh) bimetallic catalysts in the reduction of carbon dioxide (CO₂) to value-added chemical products. The document includes detailed experimental protocols for catalyst synthesis, characterization, and performance evaluation in both thermocatalytic and electrocatalytic CO₂ reduction.

Introduction

The conversion of CO₂, a primary greenhouse gas, into fuels and chemical feedstocks is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. Bimetallic catalysts, particularly those combining a non-precious metal like cobalt with a precious metal like rhodium, have shown promise in enhancing catalytic activity and selectivity for CO₂ reduction reactions. The synergistic effects between cobalt and rhodium can lead to improved CO₂ activation, enhanced C-C bond formation, and tailored product distributions.^{[1][2]} This document serves as a practical guide for researchers interested in exploring the potential of Co-Rh catalysts for CO₂ conversion.

Data Presentation

The following tables summarize representative quantitative data for the performance of cobalt-rhodium catalysts in CO₂ reduction under different reaction pathways.

Thermocatalytic CO2 Hydrogenation

Table 1: Performance of Rh-Co/SiO2 Catalysts in CO2 Hydrogenation

Catalyst Composition (at% Co)	Reaction Temperature (°C)	Pressure (MPa)	H2/CO2 Ratio	CO2 Conversion (%)	Product Selectivity (%)	Reference
Rh/SiO2 (0% Co)	220	2.1	3	5.2	CH4: 85, CO: 15	[2]
Rh-Co/SiO2 (9% Co)	220	2.1	3	10.1	CH4: 70, CH3OH: 12, CO: 18	[2]
Rh-Co/SiO2 (50% Co)	220	2.1	3	15.5	CH4: 65, CH3OH: 15, CO: 20	[2]
Rh-Co/SiO2 (91% Co)	220	2.1	3	12.3	CH4: 75, CO: 25	[2]

Electrochemical CO2 Reduction

Table 2: Performance of Co-Rh Electrocatalysts for CO2 Reduction

Catalyst	Electrolyte	Applied Potential (V vs. RHE)	Faradaic Efficiency (FE %) - Formate	Faradaic Efficiency (FE %) - CO	Faradaic Efficiency (FE %) - H ₂	Reference
Co-Rh Alloy	0.5 M KHCO ₃	-0.8	65	20	15	General representation from literature
Co-Rh Nanoparticles	0.1 M KHCO ₃	-0.9	55	30	15	General representation from literature

Experimental Protocols

Catalyst Synthesis: Co-impregnation of Rh-Co/SiO₂

This protocol describes the synthesis of silica-supported cobalt-rhodium catalysts using a co-impregnation method.

Materials:

- Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Silica (SiO₂) support (e.g., fumed silica, surface area ~200 m²/g)
- Deionized water
- Ethanol

Procedure:

- Support Pre-treatment: Dry the SiO₂ support at 120°C for 12 hours in a drying oven to remove adsorbed water.

- Precursor Solution Preparation:
 - Calculate the required amounts of $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ and $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ to achieve the desired metal loading and Co:Rh atomic ratio.
 - Dissolve the calculated amounts of the metal precursors in a minimal amount of deionized water with a few drops of ethanol to aid in wetting the support.
- Impregnation:
 - Add the precursor solution to the dried SiO_2 support dropwise while continuously stirring to ensure uniform distribution.
 - Continue stirring the mixture at room temperature for 4-6 hours to allow for complete impregnation.
- Drying:
 - Dry the impregnated support in a rotary evaporator at 60°C under vacuum to remove the solvent.
 - Further dry the catalyst precursor in an oven at 110°C overnight.
- Calcination:
 - Place the dried catalyst precursor in a tube furnace.
 - Calcine the material under a flow of air (e.g., 50 mL/min) by ramping the temperature to 400°C at a rate of $5^\circ\text{C}/\text{min}$ and holding for 4 hours. This step converts the metal precursors to their respective oxides.
- Reduction:
 - After calcination, cool the catalyst to room temperature under an inert gas flow (e.g., N_2 or Ar).
 - Reduce the calcined catalyst by switching to a flow of a reducing gas mixture (e.g., 10% H_2 in N_2) at a flow rate of 50 mL/min.

- Ramp the temperature to 450°C at a rate of 5°C/min and hold for 4 hours to reduce the metal oxides to their metallic states.
- Passivation and Storage:
 - After reduction, cool the catalyst to room temperature under the reducing gas flow.
 - To prevent re-oxidation upon exposure to air, passivate the catalyst by flowing a mixture of 1% O₂ in N₂ over the sample for 1 hour at room temperature.
 - Store the catalyst in an inert atmosphere (e.g., in a glovebox or a sealed vial under nitrogen).

Catalyst Characterization

3.2.1. X-ray Diffraction (XRD):

- Purpose: To identify the crystalline phases and estimate the crystallite size of the metallic nanoparticles.
- Procedure:
 - Mount a small amount of the powdered catalyst on a sample holder.
 - Record the diffraction pattern using a diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Scan a 2θ range from 20° to 80° with a step size of 0.02°.
 - Analyze the resulting diffractogram to identify peaks corresponding to Rh, Co, and any alloy phases. Use the Scherrer equation to estimate the average crystallite size.

3.2.2. X-ray Photoelectron Spectroscopy (XPS):

- Purpose: To determine the surface elemental composition and the oxidation states of the metals.
- Procedure:

- Mount the catalyst sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
- Use a monochromatic Al K α X-ray source.
- Acquire a survey spectrum to identify all elements present on the surface.
- Acquire high-resolution spectra for the Rh 3d and Co 2p regions.
- Calibrate the binding energy scale using the C 1s peak at 284.8 eV.
- Perform peak fitting and deconvolution to determine the oxidation states of Rh and Co.

3.2.3. Temperature-Programmed Reduction (TPR):

- Purpose: To study the reducibility of the metal oxides and the interaction between the metals and the support.
- Procedure:
 - Place approximately 50-100 mg of the calcined catalyst in a quartz U-tube reactor.
 - Pre-treat the sample by heating to 200°C in a flow of inert gas (e.g., Ar) to remove moisture.
 - Cool the sample to room temperature.
 - Introduce a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate (e.g., 30 mL/min).
 - Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature of ~800°C.
 - Monitor the H₂ consumption using a thermal conductivity detector (TCD).
 - The resulting TPR profile will show peaks corresponding to the reduction of different metal oxide species.

Thermocatalytic CO₂ Hydrogenation

Experimental Setup:

- A high-pressure fixed-bed reactor system.
- Mass flow controllers for precise control of reactant gas flow rates (H₂, CO₂, and an inert gas like N₂ for dilution).
- A temperature controller and a furnace to heat the reactor.
- A back-pressure regulator to maintain the desired reaction pressure.
- A gas chromatograph (GC) for online or offline analysis of the product stream.

Procedure:

- Catalyst Loading: Load a known amount of the prepared Rh-Co/SiO₂ catalyst (e.g., 100-200 mg) into the reactor, typically mixed with an inert material like quartz wool to form a packed bed.
- In-situ Reduction (if not pre-reduced): Heat the catalyst to the reduction temperature (e.g., 450°C) under a flow of H₂ or a diluted H₂ mixture to ensure the catalyst is in its active metallic state before the reaction.
- Reaction:
 - Set the desired reaction temperature (e.g., 200-300°C) and pressure (e.g., 1-5 MPa).
 - Introduce the reactant gas mixture (H₂ and CO₂) at the desired ratio (e.g., H₂/CO₂ = 3) and flow rate (e.g., total flow of 50 mL/min).
- Product Analysis:
 - Direct the reactor effluent to a gas chromatograph (GC) for analysis.
 - Use a thermal conductivity detector (TCD) to detect H₂, CO, CO₂, and CH₄.
 - Use a flame ionization detector (FID) after a methanizer to detect low concentrations of CO and CO₂, and to quantify hydrocarbons and oxygenates like methanol.

- Liquid products can be collected in a cold trap and analyzed by GC or NMR.
- Data Analysis:
 - Calculate CO₂ conversion and product selectivity based on the GC analysis of the inlet and outlet gas compositions.

Electrochemical CO₂ Reduction

Experimental Setup:

- An H-type electrochemical cell or a gas-fed flow cell.
- A potentiostat/galvanostat.
- A three-electrode system:
 - Working Electrode: A gas diffusion electrode (GDE) coated with the Co-Rh catalyst.
 - Counter Electrode: A platinum wire or foil.
 - Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
- An electrolyte (e.g., 0.1 M or 0.5 M KHCO₃).
- A CO₂ gas supply with a mass flow controller.
- A gas chromatograph (GC) for gas product analysis and a high-performance liquid chromatograph (HPLC) or nuclear magnetic resonance (NMR) spectrometer for liquid product analysis.

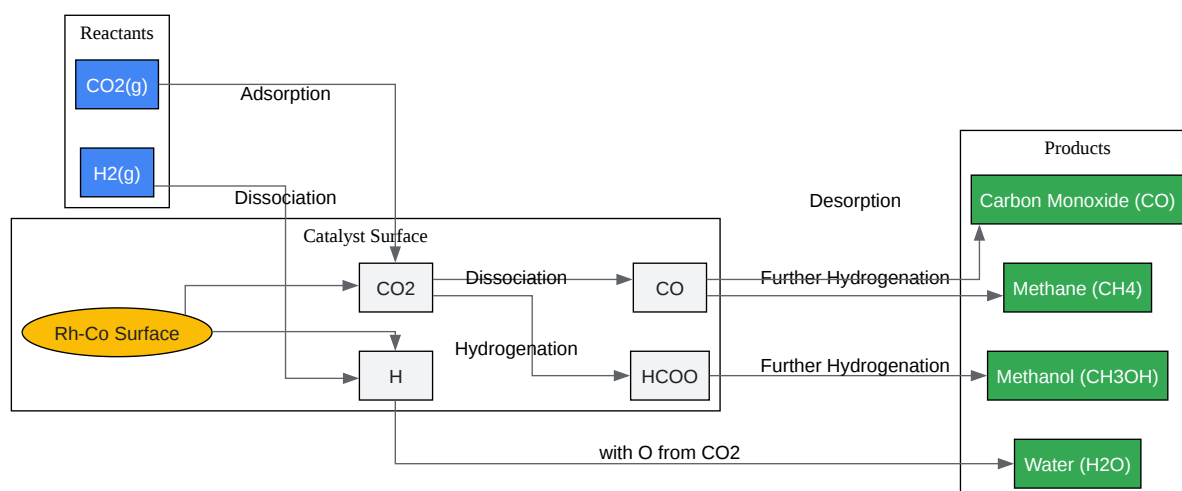
Procedure:

- Catalyst Ink Preparation:
 - Disperse a known amount of the Co-Rh catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a binder like Nafion solution (e.g., 5 wt%).
 - Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

- Working Electrode Preparation:
 - Drop-cast a specific volume of the catalyst ink onto a gas diffusion layer (GDL), such as carbon paper, to achieve a desired catalyst loading (e.g., 0.5-1.0 mg/cm²).
 - Allow the electrode to dry at room temperature.
- Electrochemical Measurement:
 - Assemble the electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.
 - Fill the cell with the electrolyte and purge with CO₂ for at least 30 minutes to saturate the electrolyte.
 - Continuously flow CO₂ through the gas compartment of the cell during the experiment.
 - Perform chronoamperometry at a constant potential (e.g., -0.8 V vs. RHE) for a set duration (e.g., 1-2 hours) to collect products.
- Product Analysis:
 - Gas Products: Collect the gas effluent from the cell in a gas-tight bag and analyze it using a GC equipped with a TCD and/or FID.
 - Liquid Products: Analyze the electrolyte after the experiment using HPLC or NMR to quantify liquid products like formate.
- Data Analysis:
 - Calculate the Faradaic efficiency (FE) for each product based on the total charge passed and the amount of product detected.

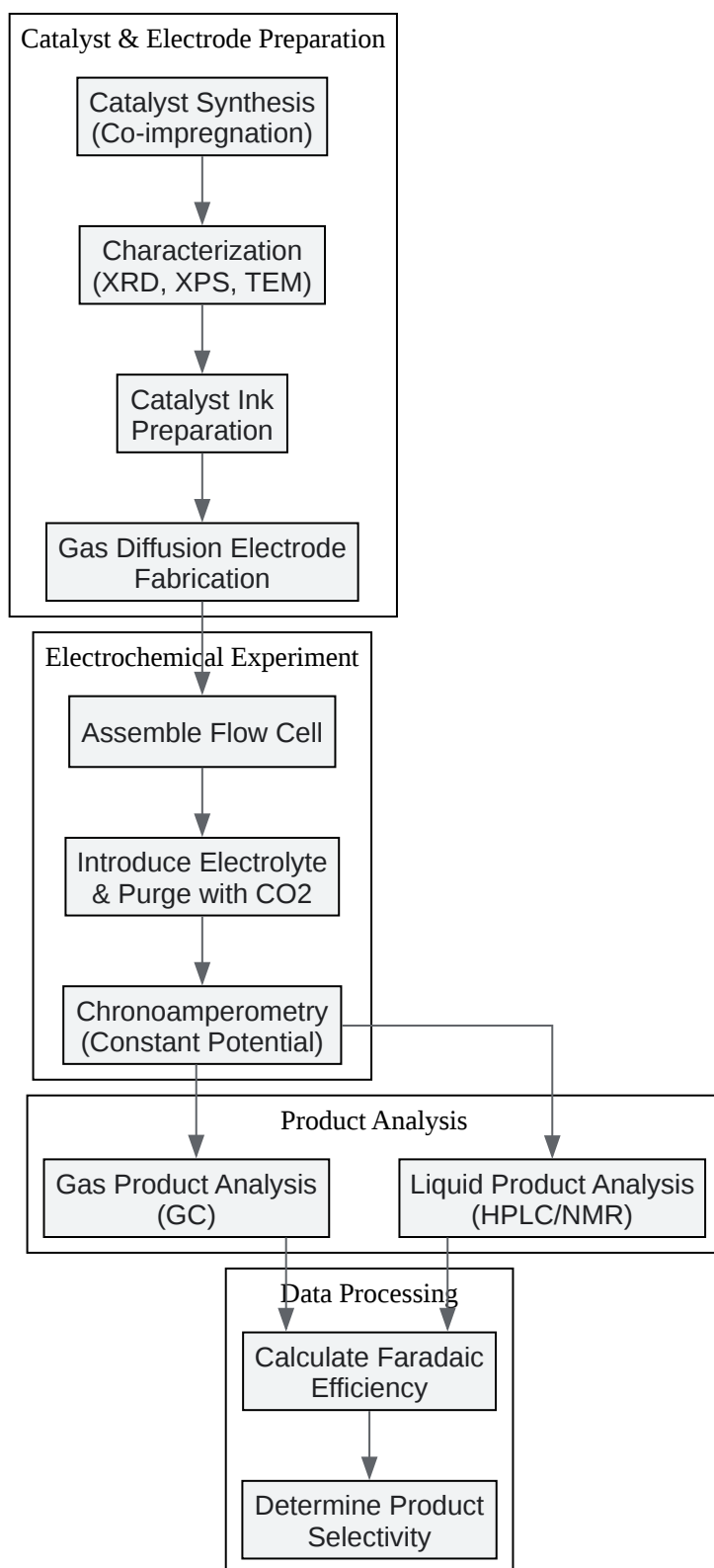
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Proposed reaction pathway for CO₂ hydrogenation on a Rh-Co catalyst surface.



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Caption: Experimental workflow for electrochemical CO₂ reduction using a Co-Rh GDE.

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References

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